An In-depth Technical Guide to 4-amino-2-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 4-amino-2-(trifluoromethyl)benzoic acid
CAS Number: 393-06-6
This technical guide provides a comprehensive overview of 4-amino-2-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral data, and biological significance.
Chemical and Physical Properties
4-amino-2-(trifluoromethyl)benzoic acid is a white to cream-colored crystalline solid.[1] Its chemical structure features a benzoic acid scaffold substituted with an amino group at the 4-position and a trifluoromethyl group at the 2-position. This unique substitution pattern imparts specific physicochemical properties that are valuable in medicinal chemistry.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 393-06-6 | [2][3][4] |
| Molecular Formula | C₈H₆F₃NO₂ | [2][4] |
| Molecular Weight | 205.14 g/mol | [3][4] |
| Appearance | White to cream powder/crystal | [1] |
| Melting Point | 183-186 °C | |
| Boiling Point | 318.8 ± 42.0 °C at 760 mmHg | |
| Purity | ≥97% | [3][4] |
| Storage Temperature | Room Temperature | [4] |
Table 2: Solubility
| Solvent | Solubility |
| Methanol | Soluble |
| Water | Slightly Soluble |
| Acidic and Neutral Solvents | Soluble |
Spectral Data
The structural confirmation of 4-amino-2-(trifluoromethyl)benzoic acid is achieved through various spectroscopic techniques.
Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for 4-amino-2-(trifluoromethyl)benzoic acid.[5][6] Key characteristic peaks would include those corresponding to N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and C-F stretching of the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for 4-amino-2-(trifluoromethyl)benzoic acid are not readily available in the searched literature, data for the related compound 4-(trifluoromethyl)benzoic acid can be used for comparative analysis.[7][8][9][10] For 4-amino-2-(trifluoromethyl)benzoic acid, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The ¹³C NMR spectrum would display characteristic peaks for the carboxylic acid carbon, the trifluoromethyl carbon, and the aromatic carbons.[11]
Mass Spectrometry (MS): The mass spectrum of 4-amino-2-(trifluoromethyl)benzoic acid would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be indicative of the loss of the carboxylic acid group, the trifluoromethyl group, and other characteristic fragments. Mass spectral data for 4-(trifluoromethyl)benzoic acid is available for reference.[9]
Experimental Protocols
The synthesis of 4-amino-2-(trifluoromethyl)benzoic acid can be achieved through a multi-step process, often starting from m-trifluoromethyl fluorobenzene. A key intermediate in this synthesis is 4-amino-2-(trifluoromethyl)benzonitrile.
Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile
A common route involves the bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement and subsequent aminolysis.[12][13]
-
Step 1: Positioning Bromination: m-Trifluoromethyl fluorobenzene is reacted with a brominating agent such as dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid to yield 4-fluoro-2-trifluoromethyl bromobenzene.[13]
-
Step 2: Cyano Group Replacement: The resulting brominated compound undergoes a cyanation reaction, for instance, using cuprous cyanide in a solvent like quinoline, to produce 4-fluoro-2-trifluoromethyl benzonitrile.[12]
-
Step 3: Aminolysis: The 4-fluoro-2-trifluoromethyl benzonitrile is then subjected to ammonolysis, where it is heated with liquid ammonia in a solvent like ethanol under pressure to yield 4-amino-2-(trifluoromethyl)benzonitrile.[12][13]
Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile to 4-amino-2-(trifluoromethyl)benzoic acid
The final step involves the hydrolysis of the nitrile group to a carboxylic acid.
-
Procedure: 2-trifluoromethyl-4-amino-benzonitrile is heated with a strong base, such as sodium hydroxide, in a mixed solvent system of N,N-dimethylformamide and ethylene glycol. The reaction is carried out under anhydrous conditions at a temperature of 140-150 °C for 5-10 hours. Following the reaction, the product is isolated and purified.[14]
Biological Activity and Signaling Pathways
While direct studies on the biological activity of 4-amino-2-(trifluoromethyl)benzoic acid are limited in the provided search results, its derivatives have shown significant biological effects, suggesting its potential as a scaffold in drug discovery.
Inhibition of Cancer Cell Proliferation:
A derivative, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells.[15] This inhibition is mediated through the independent regulation of two intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5).[15] These proteins are involved in delivering retinoids to their respective nuclear receptors, which in turn regulate gene expression related to cell growth and differentiation.[15]
Figure 1: Simplified diagram of the proposed mechanism of action for an ATPR derivative in breast cancer cells.
Hedgehog Signaling Pathway Inhibition:
Furthermore, trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[16][17] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. These findings suggest that the 4-amino-2-(trifluoromethyl)benzoic acid core could be a valuable starting point for designing novel Hh pathway inhibitors.
Figure 2: Overview of the Hedgehog signaling pathway and the potential point of inhibition by trifluoromethyl-containing benzamide derivatives.
Applications in Drug Development and Research
4-amino-2-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of three reactive sites: the amino group, the carboxylic acid group, and the aromatic ring, which can be further functionalized. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound.[18]
This intermediate is utilized in the development of:
-
Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs) with potential applications in oncology and as anti-inflammatory agents.
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.[19]
-
Liquid Crystals and other materials. [20]
Safety Information
4-amino-2-(trifluoromethyl)benzoic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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- 3. 4-Amino-2-(trifluoromethyl)benzoic acid, 97+% | Fisher Scientific [fishersci.ca]
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- 6. 4-amino-2-(trifluoromethyl)benzoic Acid | C8H6F3NO2 | CID 3836325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]
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- 9. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR [m.chemicalbook.com]
- 12. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 13. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 14. CN118619837B - A preparation method of 2-trifluoromethyl-4-aminobenzoic acid - Google Patents [patents.google.com]
- 15. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
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- 20. JPS63159353A - Nitro-substituted 4-trifluoromethylbenzoic acid and production thereof - Google Patents [patents.google.com]
